N-(4-ethylphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC15129397
Molecular Formula: C23H22N4O2S
Molecular Weight: 418.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H22N4O2S |
|---|---|
| Molecular Weight | 418.5 g/mol |
| IUPAC Name | N-(4-ethylphenyl)-2-[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C23H22N4O2S/c1-3-16-8-10-17(11-9-16)25-22(28)15-30-23-20-14-19(26-27(20)13-12-24-23)18-6-4-5-7-21(18)29-2/h4-14H,3,15H2,1-2H3,(H,25,28) |
| Standard InChI Key | DZHKLTNGPGUFIW-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4OC |
Introduction
N-(4-ethylphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound characterized by its unique molecular structure, which includes a pyrazolo[1,5-a]pyrazin ring, a sulfanyl group, and an acetamide moiety. This compound belongs to the broader category of sulfanyl-containing acetamides and is of interest in pharmaceutical research due to its potential biological activities.
Synthesis
The synthesis of N-(4-ethylphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide typically involves multiple steps. While specific details on the synthesis pathway are not extensively documented in the available literature, it generally requires careful optimization to achieve high purity. Common methods may involve reactions typical of organic chemistry, such as alkylation or condensation reactions, although specific conditions and reagents are not detailed in the provided sources.
Potential Applications
This compound is part of a broader class of organic molecules being investigated for their potential biological activities, particularly in medicinal chemistry. While specific therapeutic applications for N-(4-ethylphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide have not been extensively studied, compounds with similar structural features often exhibit diverse biological activities, including potential anticancer, anti-inflammatory, and antidepressant effects.
Research Findings and Future Directions
Further research is needed to elucidate the full spectrum of biological effects and potential therapeutic applications of N-(4-ethylphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide. Studies focusing on its interaction with biological targets, such as enzymes or receptors, could provide insights into its mechanism of action and potential safety profile. Additionally, in vitro and in vivo studies would be necessary to assess its efficacy and toxicity in relevant disease models.
Comparison with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume